Tert-butyl 3-(allyloxy)phenylcarbamate
Description
Structure
3D Structure
Properties
Molecular Formula |
C14H19NO3 |
|---|---|
Molecular Weight |
249.3 g/mol |
IUPAC Name |
tert-butyl N-(3-prop-2-enoxyphenyl)carbamate |
InChI |
InChI=1S/C14H19NO3/c1-5-9-17-12-8-6-7-11(10-12)15-13(16)18-14(2,3)4/h5-8,10H,1,9H2,2-4H3,(H,15,16) |
InChI Key |
YQVXPDNMXNIRLW-UHFFFAOYSA-N |
SMILES |
CC(C)(C)OC(=O)NC1=CC(=CC=C1)OCC=C |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC(=CC=C1)OCC=C |
Origin of Product |
United States |
Methodologies for the Chemical Synthesis of Tert Butyl 3 Allyloxy Phenylcarbamate
The synthesis of Tert-butyl 3-(allyloxy)phenylcarbamate is not a single-step reaction but a strategic sequence of chemical transformations. The most logical and commonly implied pathway involves two primary stages: the formation of an allyloxyaniline intermediate through Williamson ether synthesis, followed by the N-protection of the resulting amine to form the final carbamate (B1207046) product.
The initial step involves the reaction of 3-aminophenol (B1664112) with an allyl halide, such as allyl bromide or allyl chloride. This reaction is a classic example of the Williamson ether synthesis, which is a widely used method for preparing ethers. masterorganicchemistry.comwikipedia.org In this process, the phenolic hydroxyl group of 3-aminophenol is deprotonated by a base, such as potassium carbonate or sodium hydride, to form a more nucleophilic phenoxide ion. This ion then attacks the allyl halide in a bimolecular nucleophilic substitution (SN2) reaction, displacing the halide and forming the ether linkage. wikipedia.orglibretexts.org The result of this step is the intermediate compound, 3-(allyloxy)aniline (B1268287). The presence of 3-(allyloxy)aniline hydrochloride in chemical databases confirms its viability as a stable intermediate. nih.gov
The second and final stage is the formation of the carbamate. This is achieved by reacting the amino group of 3-(allyloxy)aniline with di-tert-butyl dicarbonate (B1257347), commonly known as (Boc)₂O. This reaction, often referred to as "Boc protection," is a standard procedure in organic synthesis to protect amine functionalities. organic-chemistry.orgnih.gov The reaction involves the nucleophilic attack of the amine's nitrogen atom on one of the carbonyl carbons of the (Boc)₂O molecule. This leads to the formation of the tert-butyl carbamate group attached to the phenyl ring, yielding the target compound, this compound.
Optimization of Reaction Conditions and Yields in Carbamate Synthesis
Weakly nucleophilic aromatic amines, such as 3-(allyloxy)aniline (B1268287), can be slow to react with (Boc)₂O, sometimes requiring heat or the addition of a base or catalyst. wuxibiology.com Consequently, various methods have been developed to improve the efficiency of this transformation.
Catalyst and Solvent Effects: The selection of an appropriate solvent and catalyst system is paramount. Studies have shown that alcoholic solvents like methanol can significantly accelerate the rate of Boc protection for aromatic amines, even at room temperature and without the need for a base. wuxibiology.com Quantum mechanics calculations suggest that the alcohol facilitates the reaction by forming hydrogen bonds that stabilize the transition state. wuxibiology.com Other effective systems include using a catalytic amount of iodine under solvent-free conditions at ambient temperature. organic-chemistry.org Water has also been employed as a medium, with catalyst-free N-Boc protection of various amines being successfully carried out in a water-acetone mixture, leading to excellent yields in short reaction times. nih.gov
The following table summarizes various conditions reported for the N-Boc protection of anilines, which are directly applicable to the synthesis of Tert-butyl 3-(allyloxy)phenylcarbamate from its aniline (B41778) precursor.
| Catalyst | Solvent | Temperature | Time | Yield (%) | Reference |
| None | Methanol | Room Temp. | 30 min | 98 | wuxibiology.com |
| Iodine (cat.) | None (Solvent-free) | Room Temp. | 15 min | 98 | organic-chemistry.org |
| None | Water/Acetone | Room Temp. | 8-12 min | 90-98 | nih.gov |
| HClO₄–SiO₂ (cat.) | None (Solvent-free) | Room Temp. | 5-15 min | 92-98 | organic-chemistry.org |
| B(OSO₃H)₃/SiO₂ (cat.) | None (Solvent-free) | Room Temp. | <20 min | 98 | orgchemres.org |
| Sulfated Tungstate | None (Solvent-free) | Room Temp. | N/A | High | researchgate.net |
Temperature and Reaction Time: A significant goal in optimizing synthetic procedures is to use mild reaction conditions, particularly avoiding high temperatures that can lead to side products and increase energy consumption. Many modern protocols for Boc protection are designed to run efficiently at room temperature, often completing in under 30 minutes. organic-chemistry.orgwuxibiology.comorgchemres.org For instance, the use of a heterogeneous catalyst like B(OSO₃H)₃/SiO₂ allows for the reaction to complete in less than 20 minutes at 25 °C under solvent-free conditions. orgchemres.org This represents a substantial improvement over older methods that might have required prolonged heating.
The table below illustrates the impact of different catalysts on reaction times for the N-Boc protection of aniline at room temperature.
| Catalyst | Reaction Time | Yield (%) | Reference |
| Iodine | 15 min | 98 | organic-chemistry.org |
| B(OSO₃H)₃/SiO₂ | <20 min | 98 | orgchemres.org |
| HClO₄–SiO₂ | 5 min | 94 | organic-chemistry.org |
These research findings demonstrate that through the careful selection of catalysts and solvents, the synthesis of this compound can be achieved with high efficiency and yield under mild, environmentally friendly conditions.
Transformational Chemistry and Reaction Mechanisms of Tert Butyl 3 Allyloxy Phenylcarbamate
Reactivity of the N-tert-Butyloxycarbonyl Moiety
The N-Boc group is a widely utilized protecting group for amines due to its stability under a variety of conditions and its susceptibility to cleavage under specific, typically acidic, protocols. researchgate.net
The primary transformation of the N-Boc moiety is its removal to regenerate the free amine. This deprotection is crucial for subsequent functionalization at the nitrogen atom. While traditionally accomplished with strong acids like trifluoroacetic acid (TFA), milder and more selective methods have been developed to accommodate sensitive functional groups within a molecule, such as the allyloxy group present in the title compound.
Thermal deprotection in continuous flow offers a catalyst-free method for N-Boc removal. Studies have shown that aryl N-Boc groups can be selectively cleaved at elevated temperatures in solvents like methanol, even in the presence of more stable alkyl N-Boc groups. nih.gov This method's selectivity is controlled by temperature, providing a valuable tool for complex molecules. nih.gov
Another mild approach involves the use of oxalyl chloride in methanol. This system effectively removes the N-Boc group from a wide array of aromatic and aliphatic substrates at room temperature, with reaction times ranging from 1 to 4 hours. uky.eduuky.edu The reaction is tolerant of various functional groups and is particularly effective for substrates with electron-withdrawing groups on the aromatic ring. uky.edursc.org The proposed mechanism is broader than simple in situ generation of HCl and involves the electrophilic character of oxalyl chloride. uky.eduuky.edu
| Method | Reagents | Conditions | Key Features |
| Acidic Hydrolysis | Trifluoroacetic acid (TFA), HCl | Typically room temp, various solvents | Standard, effective method; can be harsh for acid-sensitive groups. |
| Thermal Deprotection | Heat (continuous flow) | High temp (e.g., 250 °C), Methanol | Catalyst-free; allows for selective deprotection based on temperature control. nih.gov |
| Oxalyl Chloride | Oxalyl chloride, Methanol | Room temperature, 1-4 h | Mild conditions; tolerant of diverse functional groups; high yields. uky.eduuky.edu |
| Phosphoric Acid | 85 wt% aq. H3PO4 | - | Mild, efficient, and compatible with other acid-sensitive groups like esters and silyl ethers. researchgate.net |
| Sulfuric Acid/Methanesulfonic Acid | H2SO4 or MeSO3H in tBuOAc | - | Allows for selective deprotection of N-Boc groups in the presence of tert-butyl esters. researchgate.net |
This table is interactive. Click on the headers to sort.
While the primary role of the Boc group is protection, the carbamate (B1207046) nitrogen can, under certain conditions, participate in further reactions. Deprotonation of the N-H bond with a strong base can generate a nucleophilic nitrogen species capable of reacting with electrophiles.
For N-alkylation, the deprotonation of the N-Boc protected amine is typically achieved using strong bases like sodium hydride (NaH) or hindered alkoxide bases such as potassium tert-butoxide. google.comnih.gov The resulting anion can then be treated with an alkylating agent, such as an alkyl halide, to introduce a substituent on the nitrogen atom. google.com The use of electrogenerated acetonitrile anion has also been reported as a highly effective method for the alkylation of N-Boc protected aminopyridines, proceeding in high yields under mild conditions. nih.gov
N-acylation of the Boc-protected amine can be more challenging. However, one-pot transformations have been developed where N-Boc protected amines react with Grignard reagents in the presence of 2-chloropyridine and trifluoromethanesulfonyl anhydride to yield the corresponding amides. nih.gov This method is effective for various N-Boc protected anilines and aliphatic amines, providing the acylated products in high yields. nih.gov Under strong basic conditions, the Boc-carbamate can also form an isocyanate intermediate, which can then react with nucleophiles like amines or alcohols to form ureas or urethanes, respectively. researchgate.netnih.gov
Chemical Transformations of the Allyloxy Group
The allyloxy group provides a versatile handle for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, primarily leveraging the reactivity of the terminal alkene.
Ring-closing metathesis (RCM) is a powerful reaction for the synthesis of cyclic compounds, catalyzed by ruthenium complexes like the Grubbs catalysts. organic-chemistry.org For a molecule like Tert-butyl 3-(allyloxy)phenylcarbamate to undergo RCM, a second olefin must be present in the molecule. For instance, introduction of an allyl group at the ortho position to the allyloxy group would create a suitable diene for RCM. This would lead to the formation of a substituted benzofuran, a common heterocyclic motif. organic-chemistry.org The efficiency of RCM is driven by the formation of a stable cyclic alkene and the release of a volatile small molecule, typically ethylene. organic-chemistry.orgyoutube.com The reaction tolerates a wide range of functional groups, making it a robust cyclization strategy. organic-chemistry.org
| RCM Catalyst | Generation | Key Features |
| Grubbs' Catalyst | First | Well-defined ruthenium benzylidene complex; effective for a range of dienes. |
| Grubbs' Catalyst | Second | Features an N-heterocyclic carbene (NHC) ligand; higher activity and broader substrate scope. organic-chemistry.org |
| Hoveyda-Grubbs' Catalyst | Second | A modified version with a chelating isopropoxybenzylidene ligand; offers enhanced stability and recyclability. |
This table is interactive. Click on the headers to sort.
The Claisen rearrangement is a classic pericyclic reaction specific to aryl allyl ethers and vinyl allyl ethers. libretexts.org When heated, this compound is expected to undergo a wikipedia.orgwikipedia.org-sigmatropic rearrangement. jove.combyjus.com This concerted process proceeds through a cyclic, chair-like transition state, resulting in the migration of the allyl group from the oxygen atom to the ortho position of the benzene ring. libretexts.orgorganic-chemistry.org
The initial product of this rearrangement is a non-aromatic cyclohexadienone intermediate, which rapidly tautomerizes to restore the aromaticity of the ring, yielding an ortho-allyl phenol derivative. libretexts.orgjove.com If both ortho positions are blocked, the reaction can proceed via two sequential rearrangements to give the para-substituted product. jove.comorganic-chemistry.org The reaction is typically performed at high temperatures (over 100-250 °C), although catalysts can sometimes lower the required temperature. libretexts.orgorganic-chemistry.org
The terminal double bond of the allyloxy group is susceptible to a variety of oxidative and reductive transformations.
Oxidative Manipulations: Oxidative cleavage of the alkene can be achieved using reagents like ozone (O3) followed by a workup step. libretexts.orglibretexts.org A reductive workup (e.g., with dimethyl sulfide) yields an aldehyde, whereas an oxidative workup (e.g., with hydrogen peroxide) produces a carboxylic acid. libretexts.orgmasterorganicchemistry.com This reaction effectively breaks the carbon-carbon double bond and replaces it with carbon-oxygen double bonds. libretexts.org Another method for gentle cleavage involves a two-step process: syn-dihydroxylation (using OsO4 or cold KMnO4) followed by oxidation with periodic acid (HIO4). libretexts.orglibretexts.org More recently, light-driven, manganese-catalyzed protocols using O2 as the oxidant have been developed for the selective oxidation of alkenes to carbonyls under mild conditions. acs.orgnih.gov
Reductive Manipulations: The double bond can be selectively reduced to a single bond through catalytic hydrogenation. libretexts.org This reaction typically employs a metal catalyst, such as palladium on carbon (Pd/C) or platinum(IV) oxide (PtO2), under an atmosphere of hydrogen gas. libretexts.org The hydrogenation usually occurs with syn stereochemistry, where both hydrogen atoms add to the same face of the double bond. libretexts.org It is a heterogeneous process that takes place on the surface of the metal catalyst. libretexts.org For selective reduction of a terminal double bond in the presence of other reducible groups, specific catalysts like Wilkinson's catalyst can be used. stackexchange.com Cobalt-catalyzed reduction systems have also shown high selectivity for terminal alkenes. nih.gov
Reactivity of the Aromatic Ring System
The reactivity of the aromatic ring in this compound is fundamentally governed by the electronic properties of its two substituents: the allyloxy group (-OCH₂CH=CH₂) and the tert-butylcarbamate group (-NHCOOC(CH₃)₃). These substituents influence the electron density of the benzene ring and direct the position of incoming electrophiles during electrophilic aromatic substitution reactions.
The allyloxy group, being an alkoxy substituent, is an activating group. The oxygen atom possesses lone pairs of electrons that can be delocalized into the aromatic π-system through resonance. This donation of electron density increases the nucleophilicity of the aromatic ring, making it more susceptible to attack by electrophiles compared to unsubstituted benzene. This activating influence is most pronounced at the ortho and para positions relative to the allyloxy group.
The positions on the aromatic ring relative to the existing substituents are numbered as follows:
Position 1: Carbon atom bonded to the tert-butylcarbamate group.
Position 2: Ortho to the carbamate, meta to the allyloxy.
Position 3: Carbon atom bonded to the allyloxy group.
Position 4: Ortho to the allyloxy, meta to the carbamate.
Position 5: Meta to both substituents.
Position 6: Ortho to both the carbamate and the allyloxy group.
Based on the directing effects of the two groups:
The allyloxy group strongly directs incoming electrophiles to positions 4 and 6 .
The tert-butylcarbamate group directs to positions 2 and 6 .
Therefore, the most favored position for electrophilic aromatic substitution is position 6 , as it is ortho to both activating groups. Position 4 is also an activated site, being para to the strongly activating allyloxy group. Position 2 is activated by the carbamate group but is meta to the allyloxy group, making it less favorable. Position 5 is meta to both groups and is the least likely site for electrophilic attack.
Steric hindrance from the bulky tert-butyl group on the carbamate and the allyloxy group can also influence the regioselectivity of substitution reactions. Attack at position 6, being flanked by two substituents, might be sterically hindered depending on the size of the incoming electrophile. This could potentially increase the proportion of substitution at position 4.
A summary of the expected reactivity at each position is presented in the table below.
| Position | Relation to Carbamate | Relation to Allyloxy | Expected Reactivity |
| 2 | Ortho | Meta | Moderately Activated |
| 4 | Meta | Para | Highly Activated |
| 5 | Meta | Meta | Deactivated |
| 6 | Ortho | Ortho | Most Activated (potentially sterically hindered) |
Utility As a Precursor and Key Intermediate in Advanced Organic Synthesis
Precursor for Functionalized Aniline (B41778) Derivatives
The core structure of Tert-butyl 3-(allyloxy)phenylcarbamate lends itself to the generation of a variety of functionalized aniline derivatives. The tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom is stable under many reaction conditions but can be readily removed under acidic conditions. This allows for the modification of other parts of the molecule before revealing the aniline functionality for further reactions.
The allyl ether group is particularly significant. It can be cleaved under specific conditions to yield a phenol, or it can undergo rearrangement reactions. One of the most powerful transformations for an allyl phenyl ether is the Claisen rearrangement. Subjecting this compound to thermal or Lewis acid-catalyzed conditions could induce a-sigmatropic rearrangement, moving the allyl group from the oxygen atom to an ortho position on the aromatic ring. This would generate a 2-allyl-3-aminophenol derivative (after deprotection of the carbamate), a highly functionalized aniline that can serve as a scaffold for further synthetic elaborations.
Table 1: Potential Functionalized Aniline Derivatives from this compound
| Starting Material | Reagents and Conditions | Potential Product |
| This compound | 1. Heat or Lewis Acid (e.g., BCl₃) 2. Acid (e.g., TFA, HCl) | 2-Allyl-3-aminophenol |
| This compound | 1. Pd/C, H₂ 2. Acid (e.g., TFA, HCl) | 3-Amino-1-(propyloxy)benzene |
| This compound | 1. Ozonolysis (O₃), then reduction (e.g., NaBH₄) 2. Acid (e.g., TFA, HCl) | 3-Amino-1-(2-hydroxyethoxy)benzene |
This table represents theoretical transformations based on the known reactivity of the functional groups.
Building Block in Nitrogen-Containing Heterocyclic Systems
Nitrogen-containing heterocycles are ubiquitous in pharmaceuticals and natural products. The bifunctional nature of this compound makes it a plausible starting material for the construction of such ring systems.
One potential strategy involves a ring-closing metathesis (RCM) reaction. To achieve this, the aniline nitrogen would first need to be functionalized with another alkenyl group. After deprotection of the Boc group, the resulting 3-(allyloxy)aniline (B1268287) could be N-allylated. The resulting diallylated compound could then be subjected to a ruthenium-based catalyst (e.g., Grubbs catalyst) to facilitate ring closure, potentially forming a seven-membered nitrogen-containing heterocyclic ring.
Alternatively, the allyl group could be functionalized to introduce a group capable of cyclizing with the aniline nitrogen. For example, epoxidation of the allyl double bond, followed by intramolecular ring-opening by the deprotected aniline, could lead to the formation of a hydroxyl-substituted nitrogen heterocycle.
Applications in Complex Molecule Synthesis
The true potential of a versatile building block is realized in its application to the total synthesis of complex natural products and other intricate molecular architectures. While no published total syntheses explicitly use this compound, its functionalities are present in many advanced intermediates.
The combination of a protected aniline and a reactive allyl ether allows for orthogonal chemical manipulations. The allyl group can participate in palladium-catalyzed reactions, such as the Tsuji-Trost allylation, to form new carbon-carbon bonds. Following such a transformation, the Boc group can be removed to reveal the aniline, which can then undergo a host of reactions, including amide bond formation, diazotization, or participation in the formation of heterocyclic rings like indoles or quinolines.
For instance, a hypothetical synthetic route could involve a palladium-catalyzed coupling reaction at the allyl group, followed by a Claisen rearrangement to install both an alkyl chain and a hydroxyl group ortho to the nitrogen. Subsequent deprotection and cyclization could then lead to a complex heterocyclic core. The ability to perform a sequence of reactions by selectively targeting different functional groups is a hallmark of a useful intermediate in complex molecule synthesis.
Advanced Spectroscopic Characterization Techniques for Structural and Mechanistic Elucidation
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Regiochemical Assignments
High-Resolution NMR spectroscopy is an indispensable tool for determining the precise three-dimensional structure of molecules in solution. For tert-butyl 3-(allyloxy)phenylcarbamate, ¹H and ¹³C NMR would provide unambiguous confirmation of its constitution by identifying the chemical environment of each hydrogen and carbon atom.
The ¹H NMR spectrum is expected to show distinct signals for each unique proton. The nine protons of the tert-butyl group would appear as a sharp singlet, typically in the upfield region (around 1.5 ppm), due to their equivalence. The protons of the allyl group would present a more complex pattern: a doublet for the two protons adjacent to the oxygen, a multiplet for the vinylic proton (CH), and two distinct signals for the terminal vinylic protons (CH₂), all displaying characteristic coupling constants. The aromatic protons on the phenyl ring would appear as a set of multiplets in the downfield region (typically 6.8-7.5 ppm), with their splitting pattern revealing their substitution pattern on the ring (meta-substitution in this case). The N-H proton of the carbamate (B1207046) would be visible as a broad singlet, its chemical shift being sensitive to solvent and concentration.
¹³C NMR spectroscopy complements the proton data by providing a signal for each unique carbon atom. Key expected signals would include the quaternary and methyl carbons of the tert-butyl group, the aromatic carbons, the allylic carbons, and the carbonyl carbon of the carbamate group, which typically resonates significantly downfield (around 150-160 ppm).
While this compound itself is achiral, NMR is crucial for assigning stereochemistry in chiral derivatives. For instance, if the allyl group were to be functionalized to create a stereocenter, advanced NMR techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) could be employed to determine the relative stereochemistry by measuring through-space interactions between protons.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Group | Protons | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|---|
| tert-butyl | (CH₃)₃C- | ~1.5 | Singlet |
| Allyl | -O-CH₂-CH= | ~4.5 | Doublet |
| Allyl | -CH=CH₂ | ~6.0 | Multiplet |
| Allyl | =CH₂ (trans) | ~5.4 | Doublet of doublets |
| Allyl | =CH₂ (cis) | ~5.2 | Doublet of doublets |
| Aromatic | Ar-H | ~6.8 - 7.5 | Multiplet |
Mass Spectrometry (MS) for Reaction Pathway Monitoring and Isotopic Labeling Studies
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition. High-resolution mass spectrometry (HRMS) can provide the exact mass of the parent ion of this compound, confirming its molecular formula (C₁₄H₁₉NO₃).
MS is particularly valuable for monitoring the progress of chemical reactions. For example, during the synthesis of this compound from 3-aminophenol (B1664112), allylation, and subsequent protection with the tert-butoxycarbonyl (Boc) group, MS can be used to detect the starting materials, intermediates, and the final product in the reaction mixture. This allows for real-time optimization of reaction conditions such as temperature, reaction time, and catalyst loading.
The fragmentation pattern observed in the mass spectrum provides significant structural information. For this compound, characteristic fragmentation pathways would include:
Loss of the tert-butyl group to give a prominent [M-56]⁺ ion.
Cleavage of the carbamate C-O bond, leading to the loss of isobutene and carbon dioxide.
Cleavage of the allyl ether bond.
Isotopic labeling studies, where an atom is replaced by its isotope (e.g., ¹³C or ¹⁸O), are powerful mechanistic probes when combined with MS. For instance, by using ¹⁸O-labeled 3-aminophenol in the synthesis, the position of the labeled oxygen in the final product and its fragments can be tracked. This would definitively confirm the reaction pathway and rule out potential rearrangement mechanisms.
Table 2: Expected Key Mass Spectrometry Fragments
| Fragment Ion | Description |
|---|---|
| [M]⁺ | Molecular Ion |
| [M - C₄H₈]⁺ | Loss of isobutene |
| [M - C₅H₉O₂]⁺ | Loss of the Boc group |
Infrared (IR) and Raman Spectroscopy for Functional Group Analysis and Reaction Progress Tracking
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of molecules, providing a "fingerprint" based on their functional groups. For this compound, these techniques are excellent for confirming the presence of its key structural features.
The IR spectrum would show characteristic absorption bands. A strong, sharp peak around 1700-1730 cm⁻¹ is indicative of the C=O (carbonyl) stretch of the carbamate group. The N-H stretch of the secondary amide within the carbamate typically appears as a single, sharp peak around 3300-3400 cm⁻¹. The C-O stretches of the ether and carbamate linkages would be visible in the 1000-1300 cm⁻¹ region. The allyl group would be identified by C=C stretching vibrations around 1645 cm⁻¹ and =C-H stretching just above 3000 cm⁻¹.
IR spectroscopy is also highly effective for tracking reaction progress. For instance, during the synthesis from 3-allyloxylaniline and di-tert-butyl dicarbonate (B1257347), the disappearance of the primary amine N-H stretches (a doublet) of the starting material and the appearance of the secondary amide N-H and C=O peaks of the product can be easily monitored.
Raman spectroscopy, which relies on inelastic scattering of light, is particularly sensitive to non-polar bonds. It would be especially useful for observing the C=C bond of the allyl group and the symmetric vibrations of the aromatic ring, which may be weak in the IR spectrum.
Table 3: Characteristic Infrared Absorption Frequencies
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Carbamate N-H | Stretch | 3300 - 3400 |
| Aromatic C-H | Stretch | > 3000 |
| Alkyl C-H | Stretch | < 3000 |
| Carbamate C=O | Stretch | 1700 - 1730 |
| Alkene C=C | Stretch | ~1645 |
| Aromatic C=C | Stretch | 1450 - 1600 |
X-ray Crystallography for Solid-State Structural Determination of Derivatives
While the previously mentioned techniques provide information about the molecule in solution or gas phase, X-ray crystallography offers an exact determination of the three-dimensional structure of a compound in the solid state, provided a suitable single crystal can be grown. This technique provides precise bond lengths, bond angles, and torsional angles, confirming the connectivity and conformation of the molecule.
For this compound, a crystal structure would reveal the planarity of the phenyl ring and the carbamate group, as well as the specific orientation (conformation) of the tert-butyl and allyloxy substituents relative to the ring. Of particular interest is the potential for intermolecular interactions in the crystal lattice. The N-H group of the carbamate is a hydrogen bond donor, and the carbonyl oxygen and ether oxygen are hydrogen bond acceptors. A crystal structure would show how these groups engage in hydrogen bonding to form extended networks, which dictates the packing of the molecules in the solid state.
Although no crystal structure for this compound itself is publicly available, the analysis of its derivatives is a common practice. Introducing other functional groups can alter the crystal packing or introduce new intermolecular interactions, the study of which is crucial for understanding the material properties of these derivatives.
Theoretical and Computational Investigations of Reaction Pathways and Electronic Structure
Density Functional Theory (DFT) Studies of Reaction Mechanisms and Transition States
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and reactivity of molecules. For a compound like Tert-butyl 3-(allyloxy)phenylcarbamate, DFT studies would be instrumental in elucidating the mechanisms of its formation and subsequent reactions.
Researchers would typically employ a functional, such as B3LYP or M06-2X, combined with a suitable basis set (e.g., 6-311G*) to model the reaction pathways. mdpi.com Such studies can identify key intermediates and transition states, providing a detailed picture of the reaction's energy landscape. For instance, in the synthesis of other carbamates, DFT calculations have been used to confirm that direct reactions might not be spontaneous and require a catalyst to proceed efficiently. mdpi.com The computational analysis can help in understanding the role of catalysts in stabilizing intermediates and lowering activation barriers. mdpi.com
A hypothetical DFT study on the formation of this compound could investigate the reaction between 3-(allyloxy)aniline (B1268287) and di-tert-butyl dicarbonate (B1257347). The calculations would aim to determine the activation energies for each step of the reaction, thus identifying the rate-determining step.
Table 1: Hypothetical DFT Data for a Reaction Step
| Parameter | Value |
| Reactant Energy (Hartree) | -X.XXXX |
| Transition State Energy (Hartree) | -Y.YYYY |
| Product Energy (Hartree) | -Z.ZZZZ |
| Activation Energy (kcal/mol) | (Y-X) * 627.5 |
| Reaction Energy (kcal/mol) | (Z-X) * 627.5 |
This table represents a template for the kind of data a DFT study would generate and is not based on actual experimental or computational results for this compound.
Molecular Dynamics (MD) Simulations of Conformational Landscape and Reactivity
Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of molecules over time. For this compound, MD simulations would provide insights into its conformational flexibility and how its shape influences its reactivity. The presence of the flexible allyloxy group and the bulky tert-butyl group suggests that the molecule can adopt various conformations.
Electronic Structure Analysis and Reactivity Prediction
The electronic structure of a molecule is fundamental to its chemical behavior. Computational methods can be used to analyze the distribution of electrons within this compound and predict its reactivity. Key parameters derived from electronic structure calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
The HOMO-LUMO gap is a critical indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests that the molecule is more reactive. For this compound, the HOMO is likely to be located on the electron-rich phenyl ring and the nitrogen atom of the carbamate (B1207046) group, making these sites susceptible to electrophilic attack. The LUMO, on the other hand, would indicate the most likely sites for nucleophilic attack.
Analyses such as Natural Bond Orbital (NBO) and Mulliken population analysis can provide further details on the charge distribution across the molecule, highlighting atoms with significant positive or negative charges, which are indicative of reactive centers.
Stereoselective and Enantioselective Synthetic Approaches Involving Tert Butyl 3 Allyloxy Phenylcarbamate
Chiral Induction in Reactions Involving the Allyloxy Group
The terminal double bond of the allyloxy group is a prime site for introducing chirality through well-established asymmetric transformations. Among the most powerful of these is the Sharpless asymmetric dihydroxylation.
Detailed Research Findings:
The Sharpless asymmetric dihydroxylation is a Nobel Prize-winning method for converting alkenes into chiral vicinal diols with high enantioselectivity. wikipedia.org The reaction utilizes osmium tetroxide (OsO₄) as the oxidant in the presence of a chiral quinine-based ligand. The choice of ligand, either from the dihydroquinine (DHQ) or dihydroquinidine (B8771983) (DHQD) family, dictates which face of the alkene is hydroxylated, allowing for predictable access to either enantiomer of the resulting diol. wikipedia.org The commercially available "AD-mix" reagents (AD-mix-α containing (DHQ)₂-PHAL and AD-mix-β containing (DHQD)₂-PHAL) simplify the procedure by providing the catalyst, ligand, and re-oxidant in a single mixture. wikipedia.org
Applying this to tert-butyl 3-(allyloxy)phenylcarbamate, the reaction would proceed as follows:
Treatment with AD-mix-β would lead to the (R)-diol.
Treatment with AD-mix-α would yield the (S)-diol.
The reaction is known for its broad substrate scope and high enantiomeric excesses (ee), often exceeding 95%. nih.govyork.ac.uk The resulting chiral diol is a valuable intermediate, which can be further elaborated into various functional groups. For instance, the diol can be converted into a chiral epoxide, or cleaved to form a chiral aldehyde, significantly expanding the synthetic utility of the original molecule.
While direct studies on this compound are not prevalent in readily available literature, the high efficiency of the Sharpless dihydroxylation on a vast array of terminal alkenes provides strong evidence for its successful application. The reaction mechanism involves the formation of a complex between osmium tetroxide and the chiral ligand, which then undergoes a [3+2] cycloaddition with the alkene. wikipedia.org Hydrolysis of the resulting osmate ester releases the chiral diol. wikipedia.org
| Reaction Type | Reagents | Expected Product Stereochemistry | Typical Enantiomeric Excess (ee) |
| Asymmetric Dihydroxylation | OsO₄, (DHQD)₂-PHAL (AD-mix-β), K₃Fe(CN)₆, K₂CO₃, t-BuOH/H₂O | (R)-1-(3-((tert-butoxycarbonyl)amino)phenoxy)propane-2,3-diol | >95% |
| Asymmetric Dihydroxylation | OsO₄, (DHQ)₂-PHAL (AD-mix-α), K₃Fe(CN)₆, K₂CO₃, t-BuOH/H₂O | (S)-1-(3-((tert-butoxycarbonyl)amino)phenoxy)propane-2,3-diol | >95% |
Asymmetric Transformations Utilizing Carbamate-Directed Reactivity
The carbamate (B1207046) group, specifically the N-Boc moiety, can function as a powerful directed metalation group (DMG). This allows for the regioselective deprotonation of the aromatic ring at the position ortho to the carbamate.
Detailed Research Findings:
Directed ortho-metalation (DoM) is a fundamental strategy in aromatic functionalization. The carbamate group is one of the most effective DMGs, capable of directing strong organolithium bases to deprotonate the adjacent C-H bond. uwindsor.ca In the case of this compound, treatment with a strong base like sec-butyllithium (B1581126) (s-BuLi), often in the presence of a chelating agent like TMEDA, would lead to lithiation at the C-2 or C-4 position.
While the initial lithiation is not inherently asymmetric, the resulting aryllithium species can be trapped with chiral electrophiles to induce stereochemistry. A more advanced approach involves the use of a chiral lithium amide base for an asymmetric deprotonation, although this is a more complex undertaking.
A significant reaction associated with ortho-lithiated O-aryl carbamates is the anionic ortho-Fries rearrangement. uwindsor.ca Upon warming, the lithiated intermediate can rearrange, migrating the carbamoyl (B1232498) group to the lithiated carbon and forming a salicylamide (B354443) derivative. This process can be controlled to generate highly substituted aromatic compounds.
While specific examples utilizing this compound in asymmetric carbamate-directed reactions are scarce, the principles are well-established for a wide range of aryl carbamates. mdpi.comresearchgate.net These reactions provide a powerful tool for creating functionalized, and potentially chiral, aromatic building blocks.
| Reaction | Base | Intermediate | Potential Subsequent Reaction |
| Directed ortho-Metalation | s-BuLi / TMEDA | 2-Lithio-tert-butyl 3-(allyloxy)phenylcarbamate | Trapping with a chiral electrophile |
| Anionic ortho-Fries Rearrangement | s-BuLi / TMEDA, then warm | 2-Lithio-tert-butyl 3-(allyloxy)phenylcarbamate | Intramolecular rearrangement to form a 2-hydroxy-6-(allyloxy)benzamide derivative |
Diastereoselective Control in the Synthesis of Complex Scaffolds
The true synthetic power of this compound is realized when it is used as a foundational block for the synthesis of more complex molecules, where initial stereocenters guide the formation of subsequent ones. This substrate-controlled diastereoselectivity is a cornerstone of modern organic synthesis. youtube.com
Detailed Research Findings:
A synthetic strategy could begin with an enantioselective transformation on the allyloxy group, as described in section 7.1. For example, an asymmetric dihydroxylation would install two new stereocenters. These existing stereocenters can then direct the stereochemical outcome of subsequent reactions.
For instance, the chiral diol could undergo an intramolecular cyclization. After converting the phenolic hydroxyl group (revealed by deprotection of the ether) or the carbamate nitrogen into a nucleophile, it could attack one of the chiral carbons of the diol sidechain (after appropriate functionalization, e.g., conversion of a hydroxyl to a leaving group) to form a chiral dihydrobenzofuran or related heterocyclic system. The stereochemistry of the newly formed ring would be dictated by the existing stereocenters on the side chain, leading to a high degree of diastereoselectivity.
This approach is common in the synthesis of natural products and complex bioactive molecules. researchgate.netresearchgate.net For example, the synthesis of indoloquinolizine alkaloids has been achieved through diastereoselective cyclizations where pre-existing chirality on a piperidine (B6355638) ring directs the formation of the final scaffold. researchgate.net Similarly, this compound, once endowed with chirality, can serve as the precursor to complex structures where the relative stereochemistry is controlled in a predictable manner.
The carbamate itself can also be replaced with a chiral auxiliary. wikipedia.orgsigmaaldrich.comresearchgate.net While the Boc group is primarily a protecting group, it could be removed and replaced with a well-known chiral auxiliary, such as an Evans oxazolidinone. organicchemistrydata.org This would allow for highly diastereoselective alkylations or aldol (B89426) reactions at a position activated by the auxiliary, further expanding the possibilities for constructing complex chiral molecules.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
